molecular formula C22H22N2O3S2 B4730142 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide

Cat. No. B4730142
M. Wt: 426.6 g/mol
InChI Key: OXGLBFASSXNWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide, also known as MMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide is not yet fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in neurons, this compound has been found to protect against oxidative stress and inflammation. In addition, this compound has been found to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide in lab experiments is its high potency and selectivity, which allows for more precise and targeted studies. However, one limitation is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

The potential applications of 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide in various fields make it an exciting area of research. Future studies could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications in cancer, neuroprotection, and pain management. In addition, studies could investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its potential clinical use.

Scientific Research Applications

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In pain management, this compound has been found to have analgesic effects.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-16-11-13-19(14-12-16)29(26,27)24(2)21-10-5-4-9-20(21)22(25)23-17-7-6-8-18(15-17)28-3/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGLBFASSXNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.